molecular formula C2H7ClN2O2 B13480243 2-(N-Hydroxyamino)acetamide hydrochloride

2-(N-Hydroxyamino)acetamide hydrochloride

Cat. No.: B13480243
M. Wt: 126.54 g/mol
InChI Key: CLOBQKZSZAGGQR-UHFFFAOYSA-N
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Description

2-(N-Hydroxyamino)acetamide hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.

Preparation Methods

The synthesis of 2-(N-Hydroxyamino)acetamide hydrochloride can be carried out through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be performed without solvents at room temperature or with heating. Industrial production methods often involve electrosynthesis, which is a greener and more sustainable approach .

Chemical Reactions Analysis

2-(N-Hydroxyamino)acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, when heated with dilute hydrochloric acid, it forms acetic acid and ammonium ions . It also reacts with β-dicarbonyls to produce substituted pyrimidines and with acetaldehydes to form substituted imidazoles . Common reagents used in these reactions include dilute acids and β-dicarbonyls .

Scientific Research Applications

2-(N-Hydroxyamino)acetamide hydrochloride is used in a wide range of scientific research applications. In chemistry, it is employed in the synthesis of biologically active compounds and heterocyclic moieties . In biology and medicine, it is used in drug development and catalysis. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.

Mechanism of Action

The mechanism of action of 2-(N-Hydroxyamino)acetamide hydrochloride involves the regulation of the aliphatic amidase operon. It functions by inhibiting the action of AmiR at the protein level . This regulation is crucial for its various applications in scientific research.

Comparison with Similar Compounds

2-(N-Hydroxyamino)acetamide hydrochloride can be compared with other similar compounds such as acetamidine hydrochloride and lidocaine hydrochloride . While acetamidine hydrochloride reacts with β-dicarbonyls to produce substituted pyrimidines , lidocaine hydrochloride is used as a local anesthetic . The unique properties of this compound, such as its ability to regulate the aliphatic amidase operon, set it apart from these similar compounds .

Properties

Molecular Formula

C2H7ClN2O2

Molecular Weight

126.54 g/mol

IUPAC Name

2-(hydroxyamino)acetamide;hydrochloride

InChI

InChI=1S/C2H6N2O2.ClH/c3-2(5)1-4-6;/h4,6H,1H2,(H2,3,5);1H

InChI Key

CLOBQKZSZAGGQR-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)NO.Cl

Origin of Product

United States

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